molecular formula C8H5NO7 B092346 3-Hydroxypyridine-2,4,5-tricarboxylic acid CAS No. 17285-98-2

3-Hydroxypyridine-2,4,5-tricarboxylic acid

Cat. No. B092346
CAS RN: 17285-98-2
M. Wt: 227.13 g/mol
InChI Key: KXFSLLISZZTFLS-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2,4,5-tricarboxylic acid (HPTC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a tricarboxylic acid derivative that possesses unique properties that make it a valuable tool for research.

Mechanism of Action

3-Hydroxypyridine-2,4,5-tricarboxylic acid acts as a chelating agent for metal ions, particularly iron. It forms stable complexes with iron ions, which can be used to study the role of iron in various biological processes. This compound has also been shown to inhibit the activity of enzymes that require iron as a cofactor, such as ribonucleotide reductase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid in lab experiments is its ability to form stable complexes with metal ions, particularly iron. This makes it a valuable tool for studying the role of metal ions in various biological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another potential area of research is the study of the role of this compound in various biological processes, particularly in relation to iron metabolism. Additionally, this compound and its derivatives could be further explored for their potential applications in materials science and drug development.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to form stable complexes with metal ions, particularly iron. It has a variety of potential applications in fields such as biochemistry, pharmacology, and materials science. While there are some limitations to working with this compound, its unique properties make it a valuable tool for researchers. Future research on this compound could lead to new synthetic methods, a better understanding of its role in biological processes, and new applications in materials science and drug development.

Synthesis Methods

3-Hydroxypyridine-2,4,5-tricarboxylic acid can be synthesized through a multistep process that involves the reaction of pyridine-2,4,5-tricarboxylic acid with hydroxylamine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

3-Hydroxypyridine-2,4,5-tricarboxylic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. It has been used as a chelating agent for metal ions, a precursor for the synthesis of metal-organic frameworks, and a building block for the synthesis of other organic compounds.

properties

CAS RN

17285-98-2

Molecular Formula

C8H5NO7

Molecular Weight

227.13 g/mol

IUPAC Name

3-hydroxypyridine-2,4,5-tricarboxylic acid

InChI

InChI=1S/C8H5NO7/c10-5-3(7(13)14)2(6(11)12)1-9-4(5)8(15)16/h1,10H,(H,11,12)(H,13,14)(H,15,16)

InChI Key

KXFSLLISZZTFLS-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O

synonyms

2,4,5-Pyridinetricarboxylic acid, 3-hydroxy-

Origin of Product

United States

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